molecular formula C17H22N4O B2452666 (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-propylphenyl)methanone CAS No. 1795444-96-0

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-propylphenyl)methanone

Cat. No.: B2452666
CAS No.: 1795444-96-0
M. Wt: 298.39
InChI Key: GDLMVZSQJDZHII-UHFFFAOYSA-N
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Description

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-propylphenyl)methanone is a synthetic organic compound that features a triazole ring, a piperidine ring, and a propyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-propylphenyl)methanone typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Piperidine Ring Introduction: The piperidine ring can be introduced through nucleophilic substitution reactions.

    Coupling with Propylphenyl Group: The final step involves coupling the triazole-piperidine intermediate with a propyl-substituted phenyl group using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-propylphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the phenyl or piperidine rings.

    Reduction: Reduced forms of the triazole or phenyl groups.

    Substitution: Substituted derivatives at the piperidine ring.

Scientific Research Applications

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-propylphenyl)methanone has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its triazole and piperidine moieties.

    Materials Science: Utilized in the synthesis of novel polymers and materials with unique properties.

    Chemical Biology: Acts as a probe or ligand in biochemical assays and studies.

Comparison with Similar Compounds

Similar Compounds

  • (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-methylphenyl)methanone
  • (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-ethylphenyl)methanone
  • (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-butylphenyl)methanone

Uniqueness

The uniqueness of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-propylphenyl)methanone lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propyl group provides a distinct steric and electronic environment compared to other alkyl-substituted analogs.

Properties

IUPAC Name

(4-propylphenyl)-[4-(triazol-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-2-3-14-4-6-15(7-5-14)17(22)20-11-8-16(9-12-20)21-13-10-18-19-21/h4-7,10,13,16H,2-3,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLMVZSQJDZHII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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